methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate
Description
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate (CAS: 1327174-43-5, MFCD28052921) is a synthetic acrylate derivative with the molecular formula C₁₇H₁₆ClNO₅S and a molecular weight of 381.84 g/mol . The compound features:
- A (2Z)-acrylate backbone, ensuring stereochemical specificity.
- A 4-methoxyphenylsulfonyl moiety at position 2, enhancing electronic and steric properties.
This compound is reported to have a purity >90% and is likely utilized in pharmaceutical or agrochemical research due to its structural similarity to bioactive acrylates .
Properties
IUPAC Name |
methyl (Z)-3-(4-chloroanilino)-2-(4-methoxyphenyl)sulfonylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO5S/c1-23-14-7-9-15(10-8-14)25(21,22)16(17(20)24-2)11-19-13-5-3-12(18)4-6-13/h3-11,19H,1-2H3/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPLJSULYJNPFQ-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C(=CNC2=CC=C(C=C2)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)/C(=C\NC2=CC=C(C=C2)Cl)/C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate typically involves a multi-step process. The synthetic route often starts with the preparation of the intermediate compounds, followed by their reaction under specific conditions to form the final product. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, it could be explored for its potential therapeutic effects. In industry, it may be used in the development of new materials or as a component in chemical processes.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate involves its interaction with specific molecular targets and pathways These interactions can lead to various biological effects, depending on the context in which the compound is used
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Structural Features of Selected Acrylates
Key Observations :
- The sulfonyl group in the target compound distinguishes it from analogs with ester or benzoyl groups at position 2.
- The 4-methoxyphenyl substituent provides electron-donating effects, contrasting with the electron-withdrawing bromo and formyl groups in the compound from .
- Compared to ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate , the target compound’s chlorophenylamino group may confer similar bioactivity but with altered pharmacokinetics due to the sulfonyl moiety.
Crystallographic and Physical Properties
Table 2: Crystallographic Data for Sulfonyl-Containing Acrylates
Key Observations :
- The bromo-formyl derivative exhibits intramolecular hydrogen bonding (C–H⋯O) and π–π stacking (3.984 Å), stabilizing its crystal lattice. Similar interactions are expected in the target compound due to the sulfonyl group’s polarity.
- The absence of crystallographic data for the target compound highlights a research gap compared to well-studied analogs.
Biological Activity
Methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, anticancer, and enzyme inhibition activities, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound can be described by the following chemical structure:
- Molecular Formula : C₁₅H₁₄ClN₃O₃S
- Molecular Weight : 353.80 g/mol
1. Antibacterial Activity
Recent studies have highlighted the antibacterial properties of compounds with similar structures. For instance, derivatives containing the chlorophenyl and methoxyphenyl groups have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 1 | Salmonella typhi | Moderate to Strong |
| 2 | Bacillus subtilis | Moderate to Strong |
| 3 | Escherichia coli | Weak to Moderate |
2. Enzyme Inhibition
The compound has also been evaluated for its potential as an enzyme inhibitor. Specifically, it has shown promising results in inhibiting urease and acetylcholinesterase (AChE), which are critical targets in treating various diseases.
- Urease Inhibition : Compounds similar to this compound exhibited IC₅₀ values ranging from 1.13 µM to 6.28 µM, indicating strong inhibitory effects compared to standard drugs .
| Compound ID | IC₅₀ (µM) | Reference Standard IC₅₀ (µM) |
|---|---|---|
| 7l | 2.14 | 21.25 |
| 7m | 0.63 | 21.25 |
| 7n | 2.17 | 21.25 |
3. Anticancer Activity
Preliminary studies suggest that compounds with similar structural motifs may possess anticancer properties. The presence of the sulfonamide group is often associated with enhanced cytotoxicity against cancer cell lines, making this compound a candidate for further investigation in cancer therapy .
Case Study: Antibacterial Screening
A study conducted on synthesized derivatives of sulfonamides demonstrated that compounds with the chlorophenyl and methoxyphenyl substituents exhibited significant antibacterial activity against Staphylococcus aureus and E. coli. The study utilized a disc diffusion method to assess the efficacy of these compounds, revealing zones of inhibition that support their potential as therapeutic agents .
Research Findings on Enzyme Inhibition
In vitro assays have shown that this compound effectively inhibits urease activity, which is crucial for managing conditions like kidney stones and urease-related infections. The binding interactions were further elucidated through molecular docking studies that indicated favorable binding affinities with the target enzymes .
Q & A
Q. What are the key steps in synthesizing methyl (2Z)-3-[(4-chlorophenyl)amino]-2-[(4-methoxyphenyl)sulfonyl]acrylate?
- Methodological Answer : The compound can be synthesized via a multi-step reaction involving: (i) Condensation of substituted acrylate intermediates with 4-chloroaniline derivatives. (ii) Sulfonylation using 4-methoxyphenylsulfonyl chloride under controlled pH (e.g., pyridine as a base) to introduce the sulfonyl group. (iii) Stereochemical control of the (Z)-configuration via temperature modulation (e.g., low-temperature reactions to minimize isomerization) or catalytic methods. Key analytical techniques include NMR for monitoring regioselectivity and HPLC for purity validation .
Q. How is the crystal structure of this compound determined experimentally?
- Methodological Answer : Single-crystal X-ray diffraction is employed:
- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Absorption correction is applied via SADABS .
- Refinement : Solve structures using SHELXTL software. Typical parameters include:
- Space group: Triclinic .
- Unit cell dimensions: , with angles .
- Final -values: , for .
- Key Observations : Intramolecular C–H⋯O hydrogen bonds stabilize the (Z)-configuration, while intermolecular π-π interactions (centroid distance: ~3.98 Å) contribute to crystal packing .
Q. What are the critical structural features influencing stability and reactivity?
- Methodological Answer :
- Hydrogen Bonding : The (Z)-configuration is stabilized by an intramolecular C–H⋯O hydrogen bond, forming an S(7) ring motif.
- Stereoelectronic Effects : The 4-methoxyphenylsulfonyl group enhances electron-withdrawing properties, while the 4-chlorophenylamino group introduces steric bulk.
- Crystal Packing : Weak C–H⋯O hydrogen bonds and π-π stacking interactions between aromatic rings (dihedral angle: ~82.9°) prevent torsional strain .
Advanced Research Questions
Q. How do substituents (e.g., chloro, methoxy) influence biological or physicochemical properties?
- Methodological Answer :
- Comparative Studies : Replace 4-chlorophenyl with fluorophenyl or methylphenyl analogs to assess electronic effects. For example, fluorine increases lipophilicity (logP) by ~0.6 units compared to chlorine, altering membrane permeability .
- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to analyze substituent effects on HOMO-LUMO gaps and electrostatic potential surfaces.
- Bioactivity Assays : Test inhibitory activity against enzymes (e.g., Bcl-2 family proteins) using fluorescence polarization or SPR to correlate structure-activity relationships .
Q. How can stereochemical integrity (Z/E isomerism) be maintained during synthesis?
- Methodological Answer :
- Kinetic Control : Perform reactions at low temperatures (−20°C to 0°C) to favor the (Z)-isomer.
- Catalytic Strategies : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysts (e.g., Rhodium-DuPhos complexes) to enforce stereoselectivity.
- Validation : Monitor isomer ratios via -NSC (Nuclear Spin Coupling) analysis or NOESY for spatial proximity confirmation .
Q. How to resolve contradictions in crystallographic data between studies?
- Methodological Answer :
- Replicate Experiments : Re-determine crystal structures under identical conditions (e.g., solvent, temperature).
- Data Validation : Cross-check with CCDC databases (e.g., Cambridge Structural Database) for similar compounds.
- Statistical Analysis : Apply Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions and identify outliers in bond lengths/angles .
Methodological Tables
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value | Source |
|---|---|---|
| Space group | ||
| Unit cell volume | 1643.7 ų | |
| R-factor () | 0.040 | |
| π-π stacking distance | 3.984 Å |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
